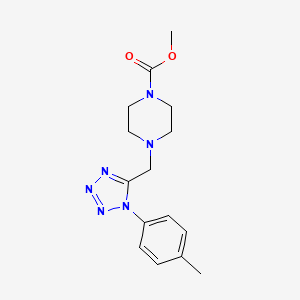
methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a tetrazol group, which is a type of heterocyclic aromatic compound, and a methyl ester group. These groups can have various effects on the properties of the compound.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The piperazine ring could potentially undergo reactions like alkylation or acylation. The tetrazol group could participate in reactions like nucleophilic substitution or reduction .Scientific Research Applications
Visible-Light-Driven Synthesis
Piperazine derivatives are highlighted for their importance in medicinal chemistry due to their privileged scaffold status. A study by Gueret et al. (2020) introduced a visible-light-promoted decarboxylative annulation protocol that efficiently synthesizes various piperazines under mild conditions. This method underscores the role of piperazine derivatives in facilitating organic synthesis through environmentally friendly processes (Gueret et al., 2020).
Antimicrobial Activities
Research by Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with piperazine moieties, demonstrating their potential antimicrobial activities. Such studies reveal the therapeutic applications of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from benzodifuranyl and piperazine linkers, showing significant anti-inflammatory and analgesic activities. This research underscores the pharmaceutical applications of piperazine derivatives in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Bacterial Biofilm and MurB Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibition. Such studies highlight the potential of piperazine derivatives in addressing biofilm-associated infections and bacterial resistance mechanisms (Mekky & Sanad, 2020).
Molecular Interaction Studies
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor by Shim et al. (2002) provides insight into the molecular interactions of piperazine derivatives. These studies are crucial for understanding the binding mechanisms of potential therapeutic agents (Shim et al., 2002).
Mechanism of Action
Target of Action
Piperazine-containing compounds are often found in drugs or bioactive molecules . They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
It is known that the chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperazine-containing compounds are often involved in various biochemical pathways due to their widespread presence in drugs and bioactive molecules .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine-containing compounds are often found in drugs or bioactive molecules, suggesting they may have significant biological effects .
Action Environment
The chemical reactivity of piperazine-based synthons, which facilitates its insertion into the molecule, could potentially be influenced by environmental factors .
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-3-5-13(6-4-12)21-14(16-17-18-21)11-19-7-9-20(10-8-19)15(22)23-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZFGUXRYSQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

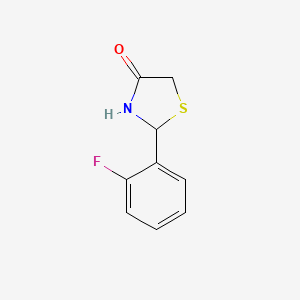
![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)

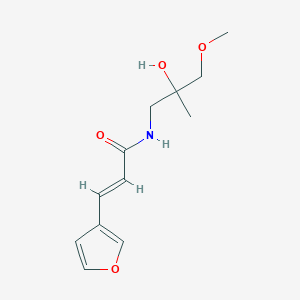
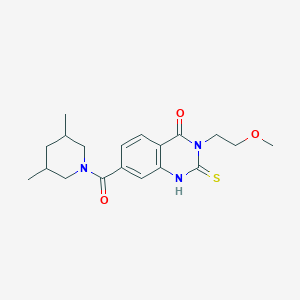
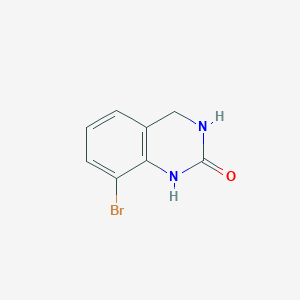
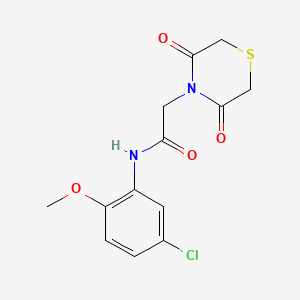
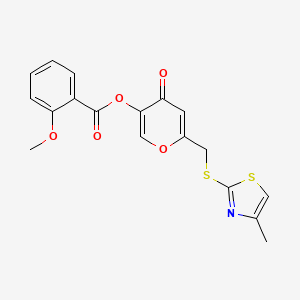
![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)
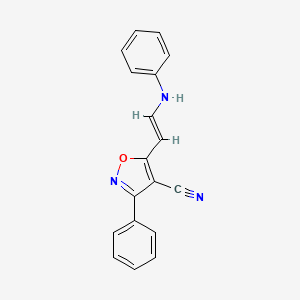
![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
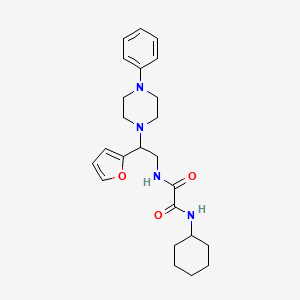
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)